molecular formula C25H35ClN2O5 B1664976 Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride CAS No. 27468-57-1

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride

Cat. No. B1664976
CAS RN: 27468-57-1
M. Wt: 479 g/mol
InChI Key: GUONCCKKHBMVAF-UHFFFAOYSA-N
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Description

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride is a bioactive chemical.

Scientific Research Applications

Corrosion Inhibition

A study by Nasser & Sathiq (2016) explored the use of a related compound, N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA), as a corrosion inhibitor for mild steel in hydrochloric acid medium. The inhibitor demonstrated over 90% efficiency and its adsorption behavior was consistent with the Langmuir adsorption isotherm model, indicating its potential for protective applications in industrial settings.

Antimicrobial Properties

Jayadevappa et al. (2012) synthesized a new class of potential biologically active compounds, including 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, from hydroxyphenylacetic acid. These compounds exhibited significant antimicrobial activity, outperforming standard drugs like clotrimazole and streptomycin in some cases, as per their study (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).

Structural and Fluorescent Properties

Karmakar, Sarma, & Baruah (2007) investigated the structural aspects of similar amide-containing compounds. They found that these compounds exhibited unique behaviors when interacting with different acids, forming gels or crystalline solids. Their study also revealed interesting fluorescence properties, which could be relevant for materials science applications (Karmakar, Sarma, & Baruah, 2007).

Antinociceptive Effects

Navarrete-Vázquez et al. (2016) discovered a compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, which showed high affinity for the σ1 receptor and demonstrated antinociceptive effects in a formalin-induced pain model. This suggests potential applications in pain management (Navarrete-Vázquez et al., 2016).

Antiviral and Antiapoptotic Effects

Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, including 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, and evaluated its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, with noticeable decreases in viral load and increased survival in treated mice (Ghosh et al., 2008).

properties

CAS RN

27468-57-1

Product Name

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride

Molecular Formula

C25H35ClN2O5

Molecular Weight

479 g/mol

IUPAC Name

2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride

InChI

InChI=1S/C25H34N2O5.ClH/c1-3-4-16-31-22-8-10-23(11-9-22)32-20-25(28)27(13-12-26-14-17-30-18-15-26)21-6-5-7-24(19-21)29-2;/h5-11,19H,3-4,12-18,20H2,1-2H3;1H

InChI Key

GUONCCKKHBMVAF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCOCC2)C3=CC(=CC=C3)OC.Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCOCC2)C3=CC(=CC=C3)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-morpholinoethyl)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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